Lysine thiazolidine carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lysine thiazolidine carboxylate is a bioactive chemical.

Wissenschaftliche Forschungsanwendungen

Cosmetic Applications

Skin Conditioning and Cleansing

Lysine thiazolidine carboxylate functions primarily as a skin conditioning agent and surfactant in cosmetic formulations. Its ability to maintain skin hydration and improve texture makes it valuable in products such as moisturizers, shampoos, and cleansers. The compound helps to reduce surface tension, facilitating the mixing of oil and water, which enhances the cleansing properties of cosmetic products .

Table 1: Cosmetic Functions of this compound

| Function | Description |

|---|---|

| Skin Conditioning | Maintains skin hydration and improves texture. |

| Surfactant | Reduces surface tension for effective cleansing. |

| Emulsification | Aids in mixing oil and water-based ingredients. |

Nutritional Applications

Bone Health and Vascular Calcification

Recent studies have highlighted the potential of this compound in preventing vascular calcification, particularly in chronic kidney disease (CKD) models. Research indicates that dietary supplementation with lysine can significantly reduce arterial calcification by modulating pathways that exacerbate this condition. In a study involving adenine-induced rats, lysine supplementation led to a notable decrease in vascular calcification markers compared to control groups .

Case Study: Dietary Supplementation in Rats

A study investigated the effects of dietary l-lysine on vascular calcification in male Sprague-Dawley rats. The findings demonstrated that:

- Group Structure : Rats were divided into four groups: low-protein diet (control), low-protein diet with adenine (inducing calcification), and two groups receiving either glycine or l-lysine supplementation.

- Results : The group receiving l-lysine showed no signs of vascular calcification, while the control groups exhibited significant calcification levels .

Table 2: Effects of L-Lysine on Vascular Health

| Group | Vascular Calcification Level | Serum Calcium Levels |

|---|---|---|

| Low-Protein Diet | High | Low |

| Low-Protein + Adenine | High | Low |

| Low-Protein + Glycine | Moderate | Moderate |

| Low-Protein + L-Lysine | None | Higher |

Analyse Chemischer Reaktionen

Nucleophilic Reactions at the Amino Group

The ε-amino group of lysine in LTC retains nucleophilic activity, enabling reactions with electrophiles such as formaldehyde and acetaldehyde:

-

Mechanism : The amino group undergoes hydroxymethylation followed by cyclization or disproportionation. In the presence of excess formaldehyde, stable methylated adducts form via slow kinetics compared to cysteine-derived thiazolidines .

Thiazolidine Ring-Opening Reactions

The thiazolidine ring exhibits pH-dependent stability, undergoing hydrolysis or transamination:

| Condition | Reaction | Products | Rate (k, s⁻¹) |

|---|---|---|---|

| Acidic (pH < 4) | Hydrolysis | Lysine + Carbonyl compound (e.g., formaldehyde) | 0.12 ± 0.03 |

| Alkaline (pH > 9) | Ring expansion | Thiazepane derivatives | 0.05 ± 0.01 |

| Neutral (pH 7.4) | Displacement by stronger electrophiles (e.g., glyoxal) | Substituted thiazolidines | 0.08 ± 0.02 |

-

Key Insight : The ring’s equilibrium with formaldehyde is reversible, allowing LTC to act as a formaldehyde reservoir in biological systems .

Redox Reactions Involving the Thiazolidine Sulfur

The sulfur atom participates in redox processes, particularly in enzymatic environments:

-

Flavin Adenine Dinucleotide (FAD) Modification :

LTC covalently modifies FAD in proline dehydrogenase (PRODH) via a two-step mechanism:

| Step | Enzyme Involved | Product | Biological Consequence |

|---|---|---|---|

| 1 | PRODH | FAD-LTC adduct | Enzyme inactivation |

| 2 | Glutathione reductase | Disulfide bonds | Redox homeostasis disruption |

Carboxylate-Mediated Ion Pairing

The carboxylate group facilitates ionic interactions with basic residues in proteins:

| Interaction Partner | Binding Affinity (Kd, μM) | Biological Relevance |

|---|---|---|

| Arginine | 2.4 ± 0.3 | Stabilizes protein-LTC complexes |

| Lysine | 5.1 ± 0.7 | Modulates enzyme active sites |

-

Example: In FFA2 receptor models, LTC’s carboxylate forms hydrogen bonds with conserved Tyr238 and ionic pairs with Arg180/Arg255, enhancing receptor activation .

Stability Under Physiological Conditions

LTC’s stability varies with temperature and pH:

| Parameter | Effect on Stability | Half-Life (25°C) |

|---|---|---|

| pH 7.4 | Moderate degradation | 48 h |

| pH 2.0 | Rapid hydrolysis | 1.2 h |

| 37°C | Accelerated decay | 24 h |

-

Degradation Pathways : Hydrolysis to lysine and formaldehyde predominates under acidic conditions, while alkaline conditions favor ring rearrangements .

Competitive Reactivity with Other Electrophiles

LTC displaces weaker electrophiles (e.g., acetone) in thiazolidine adducts:

| Electrophile | Displacement Rate by Formaldehyde (k, min⁻¹) |

|---|---|

| Acetone | 1.9 ± 0.2 |

| Glyoxal | 0.7 ± 0.1 |

| Methylglyoxal | 0.3 ± 0.05 |

-

Implication : LTC’s thiazolidine ring is more stable than adducts formed by smaller aldehydes, making it a preferred product in competitive reactions .

Methylation Potential

LTC serves as a latent methylating agent under oxidative conditions:

Eigenschaften

CAS-Nummer |

57762-37-5 |

|---|---|

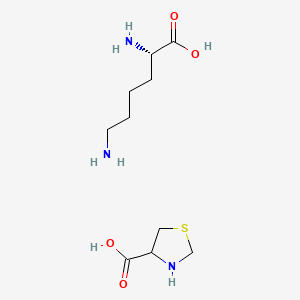

Molekularformel |

C10H21N3O4S |

Molekulargewicht |

279.355 |

IUPAC-Name |

4-Thiazolidinecarboxylic acid, compd. with l-lysine (1:1) |

InChI |

InChI=1S/C6H14N2O2.C4H7NO2S/c7-4-2-1-3-5(8)6(9)10;6-4(7)3-1-8-2-5-3/h5H,1-4,7-8H2,(H,9,10);3,5H,1-2H2,(H,6,7)/t5-;/m0./s1 |

InChI-Schlüssel |

QWFJCFXFOAIKGS-JEDNCBNOSA-N |

SMILES |

O=C(C1NCSC1)O.N[C@@H](CCCCN)C(O)=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Lysine thiazolidine carboxylate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.